molecular formula C12H11ClN2OS B13878862 4-Chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine CAS No. 159585-13-4

4-Chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine

Cat. No.: B13878862
CAS No.: 159585-13-4
M. Wt: 266.75 g/mol
InChI Key: IRKBUAKIWSJZED-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are well-known for their presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with 3-methoxyphenylboronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, and a base like potassium carbonate in an organic solvent such as ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in polar solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or reduced aromatic compounds.

Scientific Research Applications

4-Chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

CAS No.

159585-13-4

Molecular Formula

C12H11ClN2OS

Molecular Weight

266.75 g/mol

IUPAC Name

4-chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine

InChI

InChI=1S/C12H11ClN2OS/c1-16-9-5-3-4-8(6-9)10-7-11(13)15-12(14-10)17-2/h3-7H,1-2H3

InChI Key

IRKBUAKIWSJZED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)SC)Cl

Origin of Product

United States

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